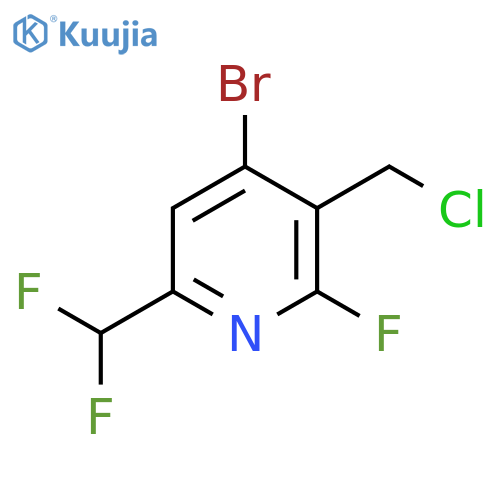Cas no 1804636-65-4 (4-Bromo-3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine)

1804636-65-4 structure
商品名:4-Bromo-3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine
CAS番号:1804636-65-4
MF:C7H4BrClF3N
メガワット:274.465570449829
CID:4860689
4-Bromo-3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine
-
- インチ: 1S/C7H4BrClF3N/c8-4-1-5(6(10)11)13-7(12)3(4)2-9/h1,6H,2H2
- InChIKey: VPCKQSQYYYBZSY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(F)F)=NC(=C1CCl)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 12.9
4-Bromo-3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029060569-1g |
4-Bromo-3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine |
1804636-65-4 | 97% | 1g |
$1,460.20 | 2022-04-02 |
4-Bromo-3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
1804636-65-4 (4-Bromo-3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine) 関連製品
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
